N-[2,2-Dimethyl-3-[(2-methylpropan-2-yl)oxy]cyclobutyl]prop-2-enamide
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Overview
Description
N-[2,2-Dimethyl-3-[(2-methylpropan-2-yl)oxy]cyclobutyl]prop-2-enamide is an organic compound with a unique cyclobutyl structure. This compound is characterized by its cyclobutane ring substituted with a dimethyl group and a 2-methylpropan-2-yloxy group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,2-Dimethyl-3-[(2-methylpropan-2-yl)oxy]cyclobutyl]prop-2-enamide typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction of alkenes.
Introduction of Substituents: The dimethyl and 2-methylpropan-2-yloxy groups are introduced through substitution reactions using appropriate reagents.
Amidation: The final step involves the formation of the amide bond through a reaction between the cyclobutyl derivative and prop-2-enamide under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-[2,2-Dimethyl-3-[(2-methylpropan-2-yl)oxy]cyclobutyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclobutane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or amines under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
N-[2,2-Dimethyl-3-[(2-methylpropan-2-yl)oxy]cyclobutyl]prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-[2,2-Dimethyl-3-[(2-methylpropan-2-yl)oxy]cyclobutyl]prop-2-enamide exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[2,2-Dimethyl-3-[(2-methylpropan-2-yl)oxy]cyclobutyl]methylprop-2-enamide
- Diacetone acrylamide
Uniqueness
N-[2,2-Dimethyl-3-[(2-methylpropan-2-yl)oxy]cyclobutyl]prop-2-enamide is unique due to its specific cyclobutyl structure and the presence of both dimethyl and 2-methylpropan-2-yloxy groups. This combination of features imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
IUPAC Name |
N-[2,2-dimethyl-3-[(2-methylpropan-2-yl)oxy]cyclobutyl]prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO2/c1-7-11(15)14-9-8-10(13(9,5)6)16-12(2,3)4/h7,9-10H,1,8H2,2-6H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIQMOKSGJRUELF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1OC(C)(C)C)NC(=O)C=C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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